molecular formula C10H9ClN2O2 B15274467 2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid

2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid

Cat. No.: B15274467
M. Wt: 224.64 g/mol
InChI Key: KGTXXTZJIBDANJ-UHFFFAOYSA-N
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Description

2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H9ClN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid typically involves the reaction of 6-chloronicotinic acid with but-3-yn-1-amine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The alkyne group can participate in coupling reactions such as the Sonogashira coupling.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Can be achieved using reducing agents such as lithium aluminum hydride.

    Coupling Reactions: Often require palladium catalysts and bases like triethylamine.

Major Products Formed

    Substitution Reactions: Yield substituted pyridine derivatives.

    Oxidation: Can produce carboxylic acids or ketones.

    Reduction: Can lead to the formation of alcohols or amines.

    Coupling Reactions: Result in the formation of biaryl or alkyne-linked products.

Scientific Research Applications

2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chloropyridine-3-carboxylic acid
  • 2-[(But-2-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid
  • 2-[(But-3-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid

Uniqueness

2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid is unique due to the presence of both the alkyne and amino groups, which provide versatility in chemical reactions and potential biological activity. The specific positioning of the chlorine and carboxylic acid groups on the pyridine ring also contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

2-(but-3-ynylamino)-6-chloropyridine-3-carboxylic acid

InChI

InChI=1S/C10H9ClN2O2/c1-2-3-6-12-9-7(10(14)15)4-5-8(11)13-9/h1,4-5H,3,6H2,(H,12,13)(H,14,15)

InChI Key

KGTXXTZJIBDANJ-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1=C(C=CC(=N1)Cl)C(=O)O

Origin of Product

United States

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